molecular formula C14H15N5O2S2 B2638778 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034272-52-9

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2638778
CAS No.: 2034272-52-9
M. Wt: 349.43
InChI Key: ZWCQKDKJZLDKTF-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a multifaceted compound with a significant relevance in various fields of scientific research and industry. This compound is an intricate chemical structure combining thieno[3,2-d]pyrimidinone and thiadiazole moieties, presenting unique characteristics and capabilities for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves multi-step organic synthesis. One common synthetic route is as follows:

  • Starting Materials: : Thieno[3,2-d]pyrimidin-4(3H)-one and 4-propyl-1,2,3-thiadiazole-5-carboxylic acid.

  • Key Reactions

    • Amidation: : The thieno[3,2-d]pyrimidin-4(3H)-one is reacted with 2-bromoethylamine hydrobromide to form the intermediate N-(2-bromoethyl)thieno[3,2-d]pyrimidin-4(3H)-one.

    • Coupling: : This intermediate is then reacted with 4-propyl-1,2,3-thiadiazole-5-carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS), leading to the formation of the final compound.

Industrial Production Methods

In industrial settings, the compound is synthesized through a streamlined process ensuring high yield and purity. The method typically employs continuous flow chemistry for efficient reaction control and scalability. Key considerations in industrial production include the use of eco-friendly solvents and reagents, optimization of reaction conditions to minimize waste, and implementation of purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

  • Reduction: : The compound can be reduced to form derivatives with altered properties.

  • Substitution: : It participates in nucleophilic or electrophilic substitution reactions, allowing modifications of the functional groups attached to the core structure.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.

Major Products

  • Oxidized Products: : Hydroxylated or carboxylated derivatives.

  • Reduced Products: : Amine derivatives or hydrocarbons.

  • Substituted Products: : Various analogs with different substituents on the thiadiazole or pyrimidinone rings.

Scientific Research Applications

This compound finds applications across multiple domains:

  • Chemistry: : Used as a building block for synthesizing complex molecules and for studying reaction mechanisms.

  • Biology: : Acts as an enzyme inhibitor or a ligand for receptor binding studies.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Employed in the synthesis of advanced materials and in the development of specialty chemicals.

Mechanism of Action

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exerts its effects through various molecular targets and pathways:

  • Enzyme Inhibition: : It can bind to and inhibit specific enzymes, blocking their catalytic activity.

  • Receptor Interaction: : Functions as a ligand that binds to receptors, modulating their activity and downstream signaling pathways.

  • Cellular Pathways: : Influences cellular processes such as apoptosis, proliferation, and differentiation by interacting with key proteins and pathways involved in these processes.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidin-4(3H)-one derivatives: : Compounds with similar core structures but different substituents.

  • 1,2,3-thiadiazole derivatives: : Molecules that feature variations in the thiadiazole ring.

  • Other carboxamides: : Compounds with differing side chains or ring structures attached to the carboxamide group.

Uniqueness

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its specific combination of structural motifs, which confer unique physicochemical properties and biological activities. Compared to its analogs, it may exhibit enhanced binding affinity to certain biological targets or improved stability under various conditions.

This compound’s distinctive features make it a valuable asset in scientific research and industrial applications, offering opportunities for further exploration and development.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c1-2-3-10-11(23-18-17-10)13(20)15-5-6-19-8-16-9-4-7-22-12(9)14(19)21/h4,7-8H,2-3,5-6H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCQKDKJZLDKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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